![molecular formula C8H13ClO3S B2471659 (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride CAS No. 2137854-82-9](/img/structure/B2471659.png)

(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

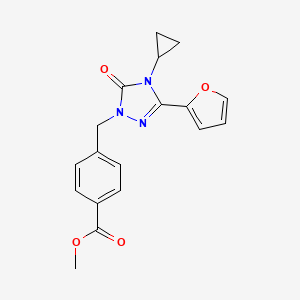

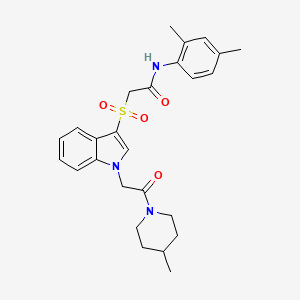

“(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2137854-82-9 . It has a molecular weight of 224.71 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is “(5-oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride” and its InChI code is "1S/C8H13ClO3S/c9-13(10,11)6-7-2-5-8(12-7)3-1-4-8/h7H,1-6H2" .

Physical And Chemical Properties Analysis

“(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 224.71 . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Activation of Hydroxyl Groups

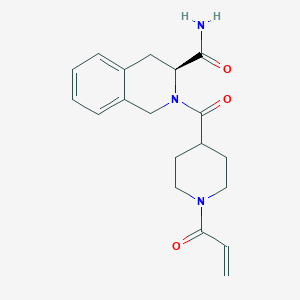

One significant application is the activation of hydroxyl groups towards nucleophilic substitution, which is a common pathway to various functional derivatives. For instance, the reactions of specific spiro compounds with methanesulfonyl chloride (MsCl) have been studied, showing the formation of different derivatives depending on the substituents. This demonstrates the versatility of methanesulfonyl chloride in chemical synthesis, offering pathways to hexahydro and octahydro derivatives with significant yields (Khoroshunova et al., 2021).

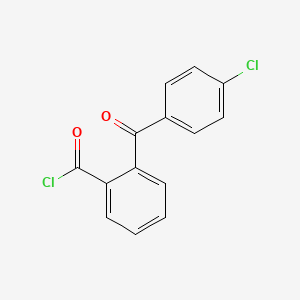

Crystal Structure Determination

Another application is in the determination of crystal structures through synthesis and analysis. For example, the condensation reaction of a specific compound with 4-chlorobenzoyl chloride led to a structure determined by single-crystal X-ray diffraction. This showcases the role of methanesulfonyl chloride derivatives in elucidating molecular structures, contributing to our understanding of molecular geometry and interactions (Wang et al., 2011).

Electrochemical Studies

In electrochemical studies, methanesulfonyl chloride (MSC) forms an ionic liquid with aluminum chloride, which has been used to study the electrochemical properties of vanadium pentoxide films. This application is particularly relevant in the development of cathode materials for sodium-ion batteries, demonstrating the utility of methanesulfonyl chloride in creating ionic liquids for electrochemical research (Su et al., 2001).

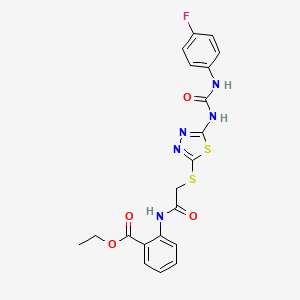

Cycloaddition Reactions

Cycloaddition reactions involving methanesulfonyl chloride derivatives have been explored to generate 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions demonstrate the compound's utility in forming complex molecular structures with potential applications in medicinal chemistry and materials science (Chiaroni et al., 2000).

Safety and Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements associated with this compound include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Propriétés

IUPAC Name |

5-oxaspiro[3.4]octan-6-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)6-7-2-5-8(12-7)3-1-4-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIROZHLPTYHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(O2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2471582.png)

![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/no-structure.png)

![1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471594.png)

![N-[2-(2,3-Dihydro-1H-inden-2-ylamino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2471595.png)

![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2471596.png)

![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)